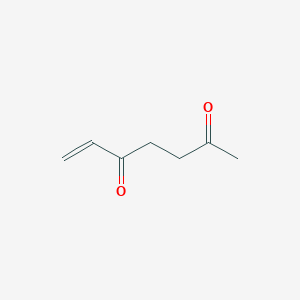

6-Heptene-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70353-50-3 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

hept-6-ene-2,5-dione |

InChI |

InChI=1S/C7H10O2/c1-3-7(9)5-4-6(2)8/h3H,1,4-5H2,2H3 |

InChI Key |

FSNYLYRQGAASLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Heptene-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Heptene-2,5-dione, also known by its IUPAC name hept-6-ene-2,5-dione, is a dicarbonyl compound with the molecular formula C₇H₁₀O₂.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | hept-6-ene-2,5-dione | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 70353-50-3 | [1] |

Proposed Synthesis Pathway

A viable synthetic route to this compound involves the acylation of a ketone enolate with an appropriate acyl halide. Specifically, the lithium enolate of acetone (B3395972) can be reacted with 3-butenoyl chloride. This approach is a standard method for the formation of 1,4-dicarbonyl compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetone

-

3-Butenoyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine to the flask. Slowly add an equimolar amount of n-butyllithium dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of acetone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the mixture for 1 hour at this temperature to allow for the complete formation of the lithium enolate of acetone.

-

Acylation Reaction: Slowly add a solution of 3-butenoyl chloride in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Characterization Data

Spectroscopic Data

| Technique | Data | Source |

| ¹³C NMR | Spectral data available. | [1] |

| GC-MS | Mass spectral data available. | [1] |

| IR Spectroscopy | Vapor phase IR spectral data available. | [1] |

Detailed peak lists and spectra are often found in specialized databases and may require subscription access.

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a critical process for ensuring the identity and purity of the target compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed synthetic protocol and to perform thorough spectroscopic analysis to confirm the structure and purity of the final product.

References

Spectroscopic Profile of 6-Heptene-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dicarbonyl compound 6-heptene-2,5-dione. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, offering a clear and concise reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Predicted chemical shifts based on structure analysis suggest the presence of signals for vinyl, methylene (B1212753), and methyl protons. The vinyl protons at the 6- and 7-positions would likely appear in the downfield region (around 5-6 ppm). The methylene protons at positions 3 and 4, situated between two carbonyl groups, would be expected in the range of 2.5-3.0 ppm. The methyl protons at position 1 would likely be the most upfield signal, around 2.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Based on the structure of this compound, seven distinct carbon signals are expected. The carbonyl carbons (C2 and C5) would be the most downfield, typically in the range of 200-210 ppm. The alkene carbons (C6 and C7) would appear around 120-140 ppm. The methylene carbons (C3 and C4) would be expected in the 30-40 ppm range, and the methyl carbon (C1) would be the most upfield signal, likely below 30 ppm.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the C=O stretching of the ketone functional groups, typically in the region of 1715-1725 cm⁻¹. Additionally, a medium intensity peak corresponding to the C=C stretching of the alkene group should be observable around 1640-1680 cm⁻¹. C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons would be present above and below 3000 cm⁻¹, respectively.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 43 | 100% | [CH₃CO]⁺ (Base Peak) |

| 55 | High | [CH₂=CHCO]⁺ |

| 27 | High | [C₂H₃]⁺ |

The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the stable acetyl cation. Other significant fragments at m/z 55 and 27 are also observed. The molecular ion peak [M]⁺ at m/z 126 may be of low intensity.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell. For vapor-phase IR, the sample is heated to produce a vapor that is introduced into a gas cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

IUPAC name and CAS number for 6-heptene-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a comprehensive overview of hept-6-ene-2,5-dione, a dicarbonyl compound with potential applications in chemical synthesis and research.

| Identifier | Value | Source |

| IUPAC Name | hept-6-ene-2,5-dione | PubChem[1] |

| CAS Number | 70353-50-3 | PubChem[1] |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Synonyms | 6-Heptene-2,5-dione, 3,6-Diketohept-1-ene | PubChem[1] |

Physicochemical and Spectral Data

The following table summarizes the key computed physicochemical and spectral properties of hept-6-ene-2,5-dione. This data is essential for its characterization, purification, and handling.

| Property | Value | Unit | Source |

| Molecular Weight | 126.15 | g/mol | PubChem[1] |

| Exact Mass | 126.068079557 | Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 | Ų | PubChem[1] |

| Complexity | 136 | PubChem[1] | |

| XLogP3 | 0.1 | PubChem[1] | |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectral Data:

| Spectrum Type | Key Peaks (m/z) | Source |

| Mass Spectrometry (GC-MS) | Data available, specific peaks not detailed in search results. | PubChem[1] |

| ¹³C NMR Spectroscopy | Data available. | PubChem[1] |

| Infrared Spectroscopy (Vapor Phase) | Data available. | PubChem[1] |

Synthesis Protocol: Photochemical [2+2] Cycloaddition (De Mayo Reaction)

The synthesis of hept-6-ene-2,5-dione can be achieved via a photochemical [2+2] cycloaddition between the enol form of acetylacetone (B45752) and ethylene, followed by a retro-aldol condensation. This process is a well-established method for the formation of 1,5-dicarbonyl compounds.[2]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Acetylacetone (freshly distilled)

-

Ethene gas

-

A suitable solvent transparent to UV light (e.g., cyclohexane (B81311) or benzene)

-

High-pressure mercury lamp or other suitable UV light source

-

Photochemical reactor equipped with a gas inlet, stirrer, and cooling system

-

-

Procedure:

-

A solution of acetylacetone in the chosen solvent is prepared in the photochemical reactor.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to prevent side reactions.

-

The reactor is cooled to a suitable temperature (e.g., 10-20 °C) to minimize the formation of byproducts.

-

While stirring vigorously, ethene gas is continuously bubbled through the solution.

-

The UV lamp is switched on to initiate the photochemical reaction. The irradiation is continued for a period determined by reaction monitoring (e.g., by GC-MS or TLC).

-

Upon completion, the UV lamp is switched off, and the ethene flow is stopped.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to isolate hept-6-ene-2,5-dione.

-

Potential Biological Activity and Signaling Pathways

Currently, there is no specific data available in the searched literature detailing the biological activity or associated signaling pathways of hept-6-ene-2,5-dione. However, its structural features as a γ,δ-unsaturated dicarbonyl compound suggest potential for biological relevance.

-

α,β-Unsaturated Carbonyl Moiety: Many compounds containing an α,β-unsaturated carbonyl system are known to be biologically active.[3][4] This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This can lead to the modulation of various signaling pathways.[3]

-

Diarylpentanoid Analogue: Although not a diarylpentanoid itself, its five-carbon dione (B5365651) backbone is a core structural element of C5-curcuminoids. Diarylpentanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[5]

Hypothetical Signaling Pathway Interaction:

Based on the reactivity of the α,β-unsaturated carbonyl moiety, a hypothetical interaction could involve the modulation of inflammatory pathways. For instance, it could potentially interact with key signaling proteins like NF-κB or Keap1, similar to other Michael acceptors.

Conclusion

Hept-6-ene-2,5-dione is a readily accessible 1,5-dicarbonyl compound via photochemical synthesis. While its specific biological functions remain to be elucidated, its structural similarity to known bioactive molecules suggests it as a candidate for further investigation in drug discovery and chemical biology. The provided data and protocols offer a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further screening for biological activity is warranted to uncover its therapeutic potential.

References

- 1. This compound | C7H10O2 | CID 536915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Heptene-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptene-2,5-dione is a dicarbonyl compound featuring both ketone functionalities and a terminal alkene. While specific experimental data for this compound is limited in publicly available literature, its structural motifs suggest a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the predicted chemical properties and reactivity of this compound, drawing upon the established chemistry of analogous dicarbonyl and α,β-unsaturated carbonyl systems. Key predicted reactions include intramolecular aldol (B89426) condensation to form a cyclic β-hydroxy ketone and subsequent dehydration to a cyclohexenone derivative, Michael additions to this unsaturated system, and various other transformations characteristic of ketones and alkenes. The potential for these derivatives to exhibit biological activity is also explored, highlighting the relevance of this scaffold in medicinal chemistry and drug development.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₇H₁₀O₂ | Based on its chemical structure.[1] |

| Molecular Weight | 126.15 g/mol | Calculated from the molecular formula.[1] |

| IUPAC Name | Hept-6-ene-2,5-dione | Standard chemical nomenclature.[1] |

| CAS Number | 70353-50-3 | As registered in chemical databases.[1] |

| Boiling Point | Estimated to be in the range of 200-220 °C | Based on the boiling points of similar ketones and diones, such as 2,5-heptanedione (B155839) (208.3 °C) and 6-methyl-5-hepten-2-one (B42903) (173 °C).[2][3] |

| Melting Point | Not readily predictable; likely a liquid at room temperature | Aliphatic ketones with this molecular weight are often liquids at room temperature.[2] |

| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents. | The presence of two polar carbonyl groups would confer some water solubility, but the seven-carbon backbone would limit it. Solubility in organic solvents like ethanol, ether, and acetone (B3395972) is expected to be good.[2] |

| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar aliphatic ketones.[2] |

Spectroscopic Data:

While a full experimental spectrum for this compound is not available, key expected spectroscopic features can be predicted:

-

¹H NMR: Signals corresponding to the vinyl protons (CH=CH₂), protons alpha to the carbonyl groups, and the methyl protons.

-

¹³C NMR: Resonances for the two carbonyl carbons, the alkene carbons, and the aliphatic carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone groups (around 1715 cm⁻¹) and the C=C stretching of the alkene (around 1640 cm⁻¹).[1]

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for ketones.[1]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups: two ketones and a terminal alkene. The most significant predicted reaction is an intramolecular cyclization, leading to the formation of a six-membered ring.

Intramolecular Aldol Condensation

In the presence of a base or acid catalyst, 1,5-dicarbonyl compounds like this compound are expected to undergo a facile intramolecular aldol condensation.[4][5] This reaction involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone. The resulting β-hydroxy ketone can then undergo dehydration to form a stable α,β-unsaturated cyclic ketone.

Caption: Predicted pathway for the intramolecular aldol condensation of this compound.

The expected product of this reaction is primarily 3-methylcyclohex-2-en-1-one, a thermodynamically stable α,β-unsaturated ketone. The terminal alkene of the starting material would likely isomerize under the reaction conditions.

This is a generalized protocol based on similar reactions, as a specific one for this compound is not available.

-

Reaction Setup: A solution of the 1,5-diketone (e.g., 2,6-heptanedione) in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6][7]

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide) or an acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.[6][7]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and dehydration steps. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Workup: Upon completion, the reaction is cooled to room temperature and neutralized. The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield the corresponding cyclohexenone.[7]

Reactivity of the Cyclohexenone Product

The resulting 3-methylcyclohex-2-en-1-one is an α,β-unsaturated ketone, a versatile intermediate in organic synthesis. Its reactivity is characterized by additions to the conjugated system.

The β-carbon of the cyclohexenone ring is electrophilic due to conjugation with the carbonyl group. This makes it susceptible to attack by soft nucleophiles in a Michael or 1,4-conjugate addition.[8][9][10] A wide range of nucleophiles can be employed, including enolates, Gilman reagents (organocuprates), amines, and thiols.

Caption: General workflow for the Michael addition to the cyclohexenone product.

This is a generalized protocol.

-

Reaction Setup: The cyclohexenone derivative is dissolved in a suitable aprotic solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C or 0 °C).

-

Nucleophile Addition: The nucleophile (e.g., a solution of a Gilman reagent or an enolate) is added dropwise to the cooled solution of the cyclohexenone.[11]

-

Reaction Monitoring: The reaction is stirred at the low temperature for a specified period, and the progress is monitored by TLC.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Other Potential Reactions

-

Reactions of the Ketone Carbonyls: The carbonyl groups can undergo standard ketone reactions such as reduction to alcohols (e.g., with NaBH₄), reductive amination, and Wittig reactions.

-

Reactions of the Alkene: The terminal double bond can participate in reactions such as hydrogenation, halogenation, and epoxidation, provided that these reactions are performed under conditions that do not favor the intramolecular aldol condensation.

Potential Biological Activity and Relevance in Drug Development

While there is no specific biological activity reported for this compound itself, its cyclized product, a cyclohexenone derivative, belongs to a class of compounds with a wide range of documented biological activities.[12][13][14] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins.[14] This covalent modification can modulate the activity of various enzymes and signaling pathways.

Cyclohexenone derivatives have been reported to exhibit a variety of biological effects, including:

-

Anticancer activity: Many natural and synthetic cyclohexenones show cytotoxicity against various cancer cell lines.[13][14]

-

Anti-inflammatory effects: Some derivatives have been shown to inhibit inflammatory pathways.[15][16]

-

Antimicrobial and antifungal properties: The cyclohexenone scaffold is present in some compounds with antibacterial and antifungal activity.[17][18]

The potential for this compound to serve as a precursor to biologically active cyclohexenone derivatives makes it a molecule of interest for medicinal chemistry and drug discovery programs. The synthesis of a library of derivatives from this starting material could lead to the identification of novel therapeutic agents.[19]

Conclusion

This compound is a structurally interesting dicarbonyl compound with significant potential for synthetic transformations, most notably intramolecular aldol condensation to yield a valuable cyclohexenone intermediate. While direct experimental data on its properties and reactivity are scarce, a robust understanding of its chemical behavior can be inferred from the well-established chemistry of related compounds. The resulting cyclohexenone scaffold is a privileged structure in medicinal chemistry, suggesting that this compound could serve as a valuable starting material for the development of new therapeutic agents. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.

References

- 1. This compound | C7H10O2 | CID 536915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. chemistry-online.com [chemistry-online.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Michael Addition [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. ppor.azjm.org [ppor.azjm.org]

- 13. researchgate.net [researchgate.net]

- 14. bohrium.com [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijsr.net [ijsr.net]

- 18. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

- 19. pubs.acs.org [pubs.acs.org]

6-Heptene-2,5-dione: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptene-2,5-dione, a bifunctional γ-dicarbonyl compound, serves as a pivotal precursor in the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. Its unique structural framework, featuring two carbonyl groups in a 1,4-relationship and a terminal alkene, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing valuable molecular architectures such as cyclopentenones, furans, and pyrroles. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in research and development.

Introduction

The strategic importance of 1,4-dicarbonyl compounds in organic synthesis is well-established, primarily due to their propensity to undergo cyclization reactions to form five-membered rings. This compound emerges as a particularly interesting building block within this class, offering multiple reactive sites for sequential or tandem functionalization. The presence of the terminal double bond provides an additional handle for further molecular elaboration, making it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates. This document outlines the core synthetic pathways originating from this compound, providing a technical resource for chemists engaged in synthetic methodology development and target-oriented synthesis.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. While experimental spectroscopic data is not widely available, computed data provides valuable insights into its structural characteristics.[1]

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol [1] |

| IUPAC Name | hept-6-ene-2,5-dione[1] |

| CAS Number | 70353-50-3[1] |

| Appearance | Not reported (likely a liquid) |

| Boiling Point | Not reported |

| Density | Not reported |

| XLogP3 | 0.1[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 3[1] |

| Topological Polar Surface Area | 34.1 Ų[1] |

Note: Most physical properties are computed and have not been experimentally verified.

Synthesis of this compound

A definitive, high-yield synthesis of this compound is not extensively documented in the literature. However, a plausible and established route for a structurally similar saturated analogue, heptane-2,6-dione, involves the reaction of diketene (B1670635) with formaldehyde (B43269). This suggests a potential synthetic strategy that could be adapted for the synthesis of the unsaturated target molecule.

Proposed Synthesis from Diketene and Acrolein

A potential synthetic route to this compound could involve a modification of the known synthesis of heptane-2,6-dione. By replacing formaldehyde with acrolein, the desired vinyl group could be introduced.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Core Synthetic Applications

The synthetic utility of this compound lies in its ability to serve as a precursor to five-membered carbocycles and heterocycles through well-established cyclization reactions.

Intramolecular Aldol (B89426) Condensation: Synthesis of Cyclopentenones

One of the most powerful applications of 1,4-dicarbonyl compounds is their conversion to cyclopentenone derivatives via an intramolecular aldol condensation. This reaction is a cornerstone in the synthesis of jasmonoid fragrances and other biologically active molecules. In the case of this compound, this cyclization would yield 3-methyl-5-vinylcyclopent-2-en-1-one, a valuable synthon.

Reaction Pathway:

Figure 2: Intramolecular aldol condensation of this compound.

Paal-Knorr Synthesis: Access to Furans and Pyrroles

The Paal-Knorr synthesis is a classical and highly efficient method for the synthesis of substituted furans and pyrroles from 1,4-dicarbonyl compounds.[2]

In the presence of an acid catalyst, this compound can be readily converted to 2-methyl-5-(prop-1-en-2-yl)furan.

Reaction Pathway:

Figure 3: Paal-Knorr furan (B31954) synthesis from this compound.

By reacting this compound with a primary amine or ammonia (B1221849), substituted pyrroles can be synthesized. This reaction is highly versatile and allows for the introduction of various substituents on the nitrogen atom.

Reaction Pathway:

Figure 4: Paal-Knorr pyrrole (B145914) synthesis from this compound.

Experimental Protocols

The following are representative experimental protocols for key transformations analogous to those of this compound, based on literature procedures for similar substrates.

General Procedure for Intramolecular Aldol Condensation

This protocol is adapted from the synthesis of dihydrojasmone.

To a solution of the 1,4-dicarbonyl compound (1.0 eq) in ethanol (B145695) is added a 2 M aqueous solution of sodium hydroxide (B78521) (1.5 eq). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data for an Analogous Reaction (Synthesis of Dihydrojasmone):

| Reactant | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Undecane-2,5-dione | Dihydrojasmone | NaOH | Ethanol/H₂O | 4 | Reflux | 75 |

General Procedure for Paal-Knorr Furan Synthesis

This is a general procedure for the acid-catalyzed cyclization of 1,4-dicarbonyls.

The 1,4-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent such as toluene (B28343) or acetic acid. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride) is added. The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation or chromatography.

Quantitative Data for an Analogous Reaction:

| Reactant | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Hexane-2,5-dione | 2,5-Dimethylfuran | p-TsOH | Toluene | 2 | 110 | >90 |

General Procedure for Paal-Knorr Pyrrole Synthesis

This protocol is a general method for the synthesis of N-substituted pyrroles.

A mixture of the 1,4-dicarbonyl compound (1.0 eq) and a primary amine (1.1 eq) in a solvent such as ethanol or acetic acid is heated at reflux for 2-8 hours. For the synthesis of N-unsubstituted pyrroles, ammonium (B1175870) acetate (B1210297) or aqueous ammonia can be used. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude pyrrole is then purified by column chromatography or distillation.

Quantitative Data for an Analogous Reaction:

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |

| Hexane-2,5-dione | Aniline | Acetic Acid | 3 | 118 | 1-Phenyl-2,5-dimethylpyrrole | 85-95 |

| Hexane-2,5-dione | Ammonium Acetate | Ethanol | 5 | 78 | 2,5-Dimethylpyrrole | 70-80 |

Application in Natural Product Synthesis

The cyclopentenone core, readily accessible from this compound, is a key structural motif in the jasmonoid family of plant hormones, which includes jasmonic acid and methyl jasmonate. These compounds and their derivatives are widely used in the fragrance and flavor industry. The synthesis of dihydrojasmone, a valuable fragrance component, from a 1,4-dicarbonyl precursor highlights the potential of this compound in this field. The vinyl substituent in the cyclopentenone derived from this compound offers a strategic point for further functionalization to access more complex jasmonate analogues.

Synthetic Workflow towards Jasmonate Analogs:

References

An In-depth Technical Guide to the Intramolecular Cyclization Potential of 1,4-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intramolecular cyclization reactions of 1,4-dicarbonyl compounds, a cornerstone of heterocyclic chemistry with significant implications for pharmaceutical research and development. The document details the mechanisms, experimental protocols, and quantitative data for the synthesis of key five-membered heterocycles—furans, pyrroles, and thiophenes—via the Paal-Knorr synthesis. Additionally, it explores the intramolecular aldol (B89426) condensation pathway leading to the formation of cyclopentenone derivatives. The guide is structured to serve as a practical resource for scientists engaged in synthetic organic chemistry and drug discovery, offering detailed methodologies, comparative data, and visual representations of reaction pathways to facilitate experimental design and optimization.

Introduction

1,4-Dicarbonyl compounds are versatile intermediates in organic synthesis, primarily due to their propensity to undergo intramolecular cyclization to form a variety of five-membered ring systems. This reactivity is of paramount importance in the synthesis of heterocycles and carbocycles that form the core scaffolds of numerous natural products and pharmaceutically active compounds. The strategic positioning of the two carbonyl groups allows for a range of cyclization pathways, dictated by the reaction conditions and the nature of the attacking nucleophile.

The most prominent of these transformations is the Paal-Knorr synthesis , a classical method for the preparation of furans, pyrroles, and thiophenes.[1][2][3] This reaction, first reported in the 1880s, remains a highly valuable synthetic tool due to its reliability and versatility.[2] The synthesis of furans is typically achieved under acidic conditions, while the formation of pyrroles involves the condensation with a primary amine or ammonia (B1221849).[2][4] Thiophene (B33073) synthesis requires a sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent.[1][5][6]

In the absence of an external nucleophile, 1,4-dicarbonyl compounds can undergo an intramolecular aldol condensation under basic or acidic conditions to yield cyclopentenone derivatives.[7][8][9] These cyclic enones are also valuable building blocks in the synthesis of complex molecules, including prostaglandins (B1171923) and steroids.[10][11]

The scope of these cyclization reactions has been significantly expanded through the development of modern synthetic methodologies, including the use of microwave irradiation to accelerate reaction rates and improve yields, and the application of various Lewis and Brønsted acid catalysts to enhance efficiency and selectivity.[12][13][14] This guide will provide a detailed exploration of these classical and contemporary approaches, with a focus on practical application in a research setting.

Reaction Mechanisms and Pathways

The intramolecular cyclization of 1,4-dicarbonyl compounds can proceed through several distinct mechanisms, primarily the Paal-Knorr synthesis for heterocycle formation and the intramolecular aldol condensation for carbocycle formation.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is the most widely used method for converting 1,4-dicarbonyls into furans, pyrroles, and thiophenes.[3] The core of the mechanism involves the nucleophilic attack of an enol or enolate on the second carbonyl group, followed by dehydration to form the aromatic heterocycle.

The synthesis of furans from 1,4-dicarbonyl compounds is typically carried out in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.[2][15] The mechanism proceeds as follows:

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Enolization: The second carbonyl group tautomerizes to its enol form.

-

Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The hemiacetal undergoes two successive dehydration steps to eliminate two molecules of water and form the stable aromatic furan (B31954) ring.[2][16]

The synthesis of pyrroles involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, often in the presence of a weak acid.[2][4] The mechanism is analogous to furan synthesis, with the nitrogen of the amine acting as the initial nucleophile.

-

Imine/Enamine Formation: The amine reacts with one of the carbonyl groups to form an imine or enamine intermediate.

-

Intramolecular Attack: The nitrogen or the enamine carbon attacks the second carbonyl group to form a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate then eliminates two molecules of water to yield the aromatic pyrrole.[2]

The preparation of thiophenes from 1,4-dicarbonyl compounds requires a sulfurating agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common.[1][5][6] These reagents convert the carbonyl groups into thiocarbonyls, which then undergo cyclization.

-

Thionation: The sulfurating agent reacts with the 1,4-dicarbonyl compound to replace one or both oxygen atoms with sulfur, forming a thioketone intermediate.

-

Enethiol Formation: The thioketone can tautomerize to an enethiol.

-

Intramolecular Attack and Dehydration: The enethiol sulfur attacks the remaining carbonyl or thiocarbonyl group, followed by dehydration to form the thiophene ring.[1]

Intramolecular Aldol Condensation

In the presence of a base or acid, 1,4-dicarbonyl compounds can undergo an intramolecular aldol condensation to form five-membered carbocycles.[7][8]

-

Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form an enolate.

-

Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other carbonyl group, forming a five-membered ring and a β-hydroxy ketone (the aldol addition product).

-

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, known as a cyclopentenone.[7][9]

Data Presentation: Quantitative Analysis of Cyclization Reactions

The efficiency of the intramolecular cyclization of 1,4-dicarbonyl compounds is influenced by various factors, including the substrate, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from the literature for the synthesis of furans, pyrroles, thiophenes, and cyclopentenones.

Table 1: Synthesis of Furans via Paal-Knorr Cyclization

| 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | p-TsOH | Toluene (B28343) | Reflux | 3 h | 85 | [2] |

| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 100 | 1 h | 90 | [15] |

| 3-Methylhexane-2,5-dione | Amberlyst-15 | None | 120 (MW) | 10 min | 92 | [13] |

| Acetonylacetone | TiCl₄ | CH₂Cl₂ | rt | 30 min | 95 | [17] |

Table 2: Synthesis of Pyrroles via Paal-Knorr Cyclization

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline (B41778) | Acetic Acid | Ethanol (B145695) | Reflux | 2 h | 91 | [4] |

| Hexane-2,5-dione | Benzylamine | None | None (MW) | 150 | 5 min | 95 | [12][13] |

| 1-Phenylpentane-1,4-dione | p-Toluidine | I₂ | None | rt | 15 min | 94 | [18] |

| Acetonylacetone | Ammonium Carbonate | None | None | 100-115 | 1.5-2 h | 81-86 | [19] |

Table 3: Synthesis of Thiophenes via Paal-Knorr Cyclization

| 1,4-Dicarbonyl Compound | Sulfurating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | P₄S₁₀ | Toluene | Reflux | 2 h | 75 | [1] |

| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Xylene | Reflux | 4 h | 88 | [1] |

| Hexane-2,5-dione | Lawesson's Reagent | Toluene (MW) | 150 | 15 min | 85 | [12][13] |

Table 4: Synthesis of Cyclopentenones via Intramolecular Aldol Condensation

| 1,4-Dicarbonyl Compound | Base/Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | NaOH | Water/Ethanol | 100 | 1 h | 85 | [7][9] |

| 1-Phenylpentane-1,4-dione | KOH | Ethanol | Reflux | 3 h | 78 | [20] |

| Heptane-2,6-dione | NaOEt | Ethanol | 25 | 24 h | 70 | [8] |

Experimental Protocols

This section provides detailed experimental methodologies for key intramolecular cyclization reactions of 1,4-dicarbonyl compounds.

General Experimental Workflow

A typical experimental workflow for these cyclization reactions involves the following steps:

Synthesis of 2,5-Dimethylfuran (B142691) (Paal-Knorr Furan Synthesis)

Materials:

-

Hexane-2,5-dione (acetonylacetone)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (10.0 g, 87.6 mmol) and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.5 g, 2.9 mmol).

-

Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2,5-dimethylfuran as a colorless liquid.

Synthesis of 1-Phenyl-2,5-dimethylpyrrole (Paal-Knorr Pyrrole Synthesis)

Materials:

-

Hexane-2,5-dione

-

Aniline

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

In a round-bottom flask, dissolve hexane-2,5-dione (5.7 g, 50 mmol) and aniline (4.65 g, 50 mmol) in ethanol (50 mL).

-

Add glacial acetic acid (3 mL) to the mixture.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into cold water (200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-2,5-dimethylpyrrole.

Synthesis of 2,5-Dimethylthiophene (Paal-Knorr Thiophene Synthesis)

Materials:

-

Hexane-2,5-dione

-

Lawesson's reagent

-

Toluene

-

Round-bottom flask, reflux condenser, heating mantle

-

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic hydrogen sulfide (B99878) gas.[5]

Procedure:

-

To a round-bottom flask, add hexane-2,5-dione (11.4 g, 100 mmol) and toluene (150 mL).

-

Add Lawesson's reagent (20.2 g, 50 mmol) in portions to the stirred solution.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Wash the filtrate with 10% sodium hydroxide (B78521) solution (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the residue by vacuum distillation to yield 2,5-dimethylthiophene.

Synthesis of 3-Methylcyclopent-2-en-1-one (Intramolecular Aldol Condensation)

Materials:

-

Hexane-2,5-dione

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

Prepare a 5% aqueous solution of sodium hydroxide.

-

In a round-bottom flask, dissolve hexane-2,5-dione (11.4 g, 100 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add the 5% NaOH solution (20 mL) to the flask.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation to obtain 3-methylcyclopent-2-en-1-one.

Conclusion

The intramolecular cyclization of 1,4-dicarbonyl compounds represents a powerful and versatile strategy for the synthesis of a wide range of five-membered heterocyclic and carbocyclic systems. The Paal-Knorr synthesis and the intramolecular aldol condensation are robust and reliable reactions that continue to be widely employed in both academic and industrial research. Modern advancements, such as the use of microwave-assisted synthesis and novel catalytic systems, have further enhanced the efficiency and scope of these transformations. This guide provides a foundational understanding and practical framework for researchers to utilize these important reactions in the design and synthesis of novel molecules with potential applications in drug development and materials science. Further exploration into asymmetric variations and the development of more sustainable and atom-economical protocols will undoubtedly continue to be a fruitful area of research.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. Thiophene synthesis [organic-chemistry.org]

- 20. Cyclopentenone synthesis [organic-chemistry.org]

The Discovery and Envisioned Synthesis of 6-Heptene-2,5-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The De Mayo Reaction: A Plausible Route to 1,5-Diketones

The synthesis of 1,5-dicarbonyl compounds, such as 6-heptene-2,5-dione, is classically achieved through the De Mayo reaction . First reported by Paul de Mayo in 1962, this photochemical reaction involves a [2+2] cycloaddition between the enol form of a β-dicarbonyl compound and an alkene.[1][2] The resulting cyclobutanol (B46151) intermediate is unstable and undergoes a retro-aldol reaction to yield the desired 1,5-diketone.[1] The reaction of acetylacetone (B45752) with various alkenes to produce substituted heptanediones has been described, making this a highly likely method for the synthesis of this compound.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem |

| Molecular Weight | 126.15 g/mol | PubChem |

| IUPAC Name | hept-6-ene-2,5-dione | PubChem |

| CAS Number | 70353-50-3 | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 126.068079557 Da | PubChem |

| Topological Polar Surface Area | 34.1 Ų | PubChem |

Note: The data presented in this table is computationally derived and sourced from the PubChem database.

Experimental Protocol: De Mayo Reaction for the Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound via the De Mayo reaction between acetylacetone and ethylene (B1197577). This protocol is based on general descriptions of the De Mayo reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Acetylacetone (freshly distilled)

-

Ethylene gas

-

A suitable organic solvent (e.g., cyclohexane, tert-butanol)

-

High-pressure mercury lamp or other suitable UV light source

-

Photoreactor equipped with a gas inlet, cooling system, and a quartz immersion well

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of freshly distilled acetylacetone in the chosen solvent is prepared in the photoreactor. The concentration should be optimized, but a starting point of 0.1-0.5 M is suggested. The solution is then thoroughly deoxygenated by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes, as oxygen can quench the excited state of the enol.

-

Initiation of Reaction: While maintaining a slow, continuous stream of ethylene gas through the solution, the UV lamp is turned on. The reaction mixture is irradiated with UV light, and the temperature is maintained at a controlled, low temperature using the cooling system to minimize side reactions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of acetylacetone and the formation of the product.

-

Workup: Once the reaction is deemed complete, the UV lamp is turned off, and the ethylene gas flow is stopped. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound from unreacted starting material and any byproducts.

-

Characterization: The structure and purity of the isolated product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Pathway and Workflow

The synthesis of this compound via the De Mayo reaction proceeds through a well-defined photochemical pathway. The following diagrams illustrate the key steps in this synthesis.

References

The Core Chemistry of 1,4-Diones: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Reactivity, and Therapeutic Potential of 1,4-Dicarbonyl Compounds

Introduction

1,4-Dicarbonyl compounds, commonly known as 1,4-diones, are a pivotal class of organic molecules characterized by the presence of two carbonyl groups separated by a two-carbon linker. This structural motif imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. Their synthetic versatility is underscored by their role as precursors to a wide array of five-membered heterocycles, including furans, pyrroles, and thiophenes, which are core structures in numerous natural products and pharmaceuticals.[1] The synthesis of 1,4-diones itself presents a unique challenge to chemists due to the inherent polarity mismatch of potential starting materials.[2] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 1,4-diones, with a particular focus on their relevance to drug discovery and development.

Synthesis of 1,4-Diones

The construction of the 1,4-dicarbonyl framework is a significant synthetic endeavor. Various methods have been developed to overcome the challenges associated with their preparation, ranging from classical approaches to modern catalytic strategies.

Key Synthetic Methodologies

Several key strategies have emerged for the efficient synthesis of 1,4-diones:

-

Stetter Reaction: This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or an N-heterocyclic carbene (NHC).[3][4] It is a powerful tool for the formation of a carbon-carbon bond to generate the 1,4-dione skeleton.[3]

-

Oxidative Coupling of Enolates: The oxidative dimerization of enolates provides a direct route to symmetrical 1,4-diones. This method often employs transition metal oxidants to facilitate the coupling process.

-

Hydrolysis of Heterocyclic Precursors: Certain five-membered heterocycles, such as furans, can be oxidatively cleaved to yield 1,4-diones. This approach can be particularly useful when the corresponding furan (B31954) is readily available.

-

From α,β-Unsaturated Ketones: The Michael addition of an enolate to an α,β-unsaturated ketone is a classic and widely used method for the synthesis of 1,4-diones.[5][6]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Diketones via Stetter Reaction: [4]

To a solution of the aldehyde (1.0 equiv) and the α,β-unsaturated ketone (1.2 equiv) in a suitable solvent (e.g., DMSO), is added the thiazolium salt catalyst (0.1 equiv) and a base (e.g., triethylamine, 1.5 equiv). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-diketone.

Synthesis of 2-Cyclohexene-1,4-dione: [7]

A solution of 1,4-benzoquinone (B44022) (1.0 mol) in dichloromethane (B109758) is cooled to 0°C. Cyclopentadiene (0.52 mol) is added dropwise while maintaining the temperature below 8°C. The resulting Diels-Alder adduct is then reduced with zinc dust in acetic acid. The intermediate is subjected to pyrolysis to yield 2-cyclohexene-1,4-dione.

Reactivity of 1,4-Diones

The characteristic arrangement of the two carbonyl groups in 1,4-diones dictates their reactivity, making them versatile substrates for a variety of chemical transformations.

Paal-Knorr Synthesis of Heterocycles

The most prominent reaction of 1,4-diones is the Paal-Knorr synthesis, a powerful method for the preparation of substituted furans, pyrroles, and thiophenes.[1] This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a cornerstone of heterocyclic chemistry.[1][8]

-

Furan Synthesis: Treatment of a 1,4-dione with an acid catalyst, such as sulfuric acid or phosphoric acid, leads to the formation of a furan.[1][9][10] The reaction proceeds through the enolization of one carbonyl group, followed by nucleophilic attack on the other protonated carbonyl, and subsequent dehydration.[1]

-

Pyrrole Synthesis: The reaction of a 1,4-dione with a primary amine or ammonia (B1221849) yields a pyrrole.[1][11] This variation of the Paal-Knorr synthesis is typically carried out under neutral or weakly acidic conditions.[11]

-

Thiophene (B33073) Synthesis: The conversion of a 1,4-dione to a thiophene is achieved by heating with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[1]

Caption: The Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-diones.

Other Important Reactions

Beyond the Paal-Knorr synthesis, 1,4-diones participate in a range of other synthetically useful reactions:

-

Michael Addition: The enolates of 1,4-diones can act as Michael donors, adding to α,β-unsaturated carbonyl compounds to form more complex structures.[5][6][12][13][14]

-

Wittig Reaction: The carbonyl groups of 1,4-diones can undergo olefination via the Wittig reaction, converting one or both carbonyls into carbon-carbon double bonds.[15][16][17][18] This provides a route to dienes and other unsaturated systems.

-

Intramolecular Aldol (B89426) Condensation: Under basic conditions, 1,4-diones can undergo intramolecular aldol condensation to form five-membered carbocyclic rings.

Applications in Drug Development

The structural motifs accessible from 1,4-diones are prevalent in a multitude of biologically active molecules, making them highly relevant to the field of drug discovery and development.

1,4-Diones as Pharmacophores

Derivatives of 1,4-diones have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Naphthalene-1,4-dione analogues have been evaluated as potential anticancer agents.[19] Some cyclohexa-2,5-diene-1,4-dione-based compounds have also shown antiproliferative effects.[20]

-

Antimicrobial Activity: Certain 1,4-dione derivatives have exhibited antimycobacterial properties, highlighting their potential in the development of new tuberculosis treatments.[21]

-

Enzyme Inhibition: 1,2,4-Thiadiazolidin-3,5-diones, which can be synthesized from related precursors, have been identified as inhibitors of cysteine proteases.[22] Additionally, derivatives of cyclohexane-1,3-dione, structurally related to 1,4-diones, have been investigated as Pim-1 kinase inhibitors for the treatment of prostate cancer.[23]

Caption: A generalized workflow for the development of drugs derived from 1,4-diones.

Signaling Pathway Inhibition

The therapeutic effects of 1,4-dione derivatives are often attributed to their ability to modulate specific signaling pathways. For instance, the inhibition of cysteine proteases by 1,2,4-thiadiazolidin-3,5-dione derivatives can disrupt viral replication or other pathological processes.[22]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 20. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Intramolecular Pauson-Khand Reaction of an Enedione-Derived Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex.[1][2][3] This reaction has found broad application in the synthesis of complex organic molecules and natural products due to its ability to create multiple new bonds and stereocenters in a single step.[4][5] The intramolecular version of the Pauson-Khand reaction is particularly valuable, offering high regio- and stereoselectivity in the formation of fused bicyclic systems.[2][6]

This document provides a detailed protocol for the intramolecular Pauson-Khand reaction of a substrate structurally related to 6-heptene-2,5-dione. It is important to note that this compound itself is not a direct substrate for the classical Pauson-Khand reaction as it lacks the requisite alkyne functionality. The following protocol is presented for a model enyne substrate that could be synthesized from this compound, for instance, through olefination of one of the ketone functionalities to introduce a terminal alkyne.

Reaction Principle and Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-alkyne complex.[1][2] This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate.[1][7] Carbonyl insertion then expands the ring to a six-membered metallacycle, which upon reductive elimination, yields the cyclopentenone product and regenerates the cobalt catalyst.[6][8] The use of promoters, such as N-oxides, can facilitate the reaction by promoting CO dissociation, which is often the rate-limiting step.[1]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a Model Enyne

This protocol describes a general procedure for the intramolecular cyclization of a 1,6-enyne substrate using dicobalt octacarbonyl.

Materials:

-

1,6-enyne substrate (e.g., a derivative of this compound)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-Methylmorpholine N-oxide (NMO)

-

Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM) or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle/oil bath

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.05 M).

-

Complexation: To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown. Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.

-

Promotion and Cyclization: Add N-Methylmorpholine N-oxide (NMO) (3-6 eq) to the reaction mixture. The addition of the N-oxide promoter often results in gas evolution (CO₂).

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.

-

Work-up: Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a pad of celite or silica gel, washing with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired bicyclic cyclopentenone.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, promoter, and solvent can significantly impact the yield and selectivity of the Pauson-Khand reaction. The following table summarizes typical conditions and outcomes for intramolecular reactions.

| Catalyst (eq) | Promoter (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Co₂(CO)₈ (1.1) | NMO (4.0) | DCM | 25 | 2-12 | 70-95 | [9] |

| Co₂(CO)₈ (1.1) | TMANO (4.0) | Toluene | 80 | 1-4 | 60-90 | [10] |

| [Rh(CO)₂Cl]₂ (0.05) | - | Toluene | 110 (1 atm CO) | 12-24 | 50-85 | [4] |

| Mo(CO)₆ (1.0) | DMSO | Toluene | 90 | 24 | 40-70 | [1] |

NMO = N-Methylmorpholine N-oxide; TMANO = Trimethylamine N-oxide; DCM = Dichloromethane; DMSO = Dimethyl sulfoxide.

Visualizations

Pauson-Khand Reaction Mechanism

Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.

Experimental Workflow

Caption: Step-by-step workflow for the intramolecular Pauson-Khand reaction.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pauson-Khand Reaction - NROChemistry [nrochemistry.com]

- 9. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols: Nazarov Cyclization of 6-Heptene-2,5-dione for Cyclopentenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nazarov cyclization is a powerful acid-catalyzed chemical reaction that transforms divinyl ketones into cyclopentenones.[1][2][3] This electrocyclic reaction proceeds through a 4π-electron system, offering a stereospecific route to functionalized five-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][4] This document provides detailed application notes and protocols for the Nazarov cyclization of 6-heptene-2,5-dione to synthesize 3-methyl-2-cyclopentenone, a valuable synthetic intermediate.

The classical Nazarov cyclization is promoted by stoichiometric amounts of Lewis or Brønsted acids.[1][2] Modern advancements have introduced catalytic and asymmetric variations, expanding the reaction's scope and utility.[4] The reaction mechanism involves the formation of a pentadienyl cation upon acid activation of the divinyl ketone, followed by a conrotatory 4π-electrocyclization to form an oxyallyl cation.[1][5] Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product.[1][3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the acid-catalyzed Nazarov cyclization and a typical experimental workflow for the synthesis of 3-methyl-2-cyclopentenone from this compound.

Caption: Mechanism of the Nazarov Cyclization.

Caption: General Experimental Workflow.

Quantitative Data Summary

| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) | SnCl₄ (2.0) | DCM | 0 to RT | 0.5 | 75 | [3] |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/AA | neat | 25 | 16 | >95 | [4] |

| Substituted α-alkoxy dienones | Brønsted Acid (0.1) | Toluene | 80 | 24 | 70-95 | [2] |

| Dienone 132 | MeSO₃H | CH₂Cl₂ | -42 | - | 73 (cis) | [3] |

| Dienone 132 | Cu(OTf)₂ | CH₂Cl₂ | 18 | - | 76 (trans) | [3] |

*TPMPBr/AA = Triphenylmethylphosphonium bromide/Acetic acid deep eutectic solvent.

Experimental Protocols

The following protocols are representative examples for performing a Nazarov cyclization. Researchers should optimize conditions for their specific substrate and setup.

Protocol 1: Lewis Acid-Catalyzed Nazarov Cyclization (General Procedure)

This protocol is adapted from a general procedure for the cyclization of a divinyl ketone using tin(IV) chloride.[3]

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 equiv.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Stir the resulting mixture vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford 3-methyl-2-cyclopentenone.

Protocol 2: Brønsted Acid-Catalyzed Nazarov Cyclization in a Deep Eutectic Solvent

This protocol is based on the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one using a deep eutectic solvent (DES) as both the solvent and catalyst.[4] This approach offers a more sustainable alternative to traditional Lewis acid catalysis.

Materials:

-

This compound

-

Triphenylmethylphosphonium bromide (TPMPBr)

-

Acetic acid (AA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Prepare the deep eutectic solvent by mixing TPMPBr and acetic acid in the desired molar ratio (e.g., 1:2) and heating gently until a homogeneous liquid is formed.

-

Add this compound to the DES in a screw-cap vial.

-

Stir the mixture at the desired temperature (e.g., 25-60 °C) for the required time (e.g., 1-16 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR to determine conversion and yield, using an internal standard if necessary.

-

If required, purify the product by column chromatography.

Concluding Remarks

The Nazarov cyclization of this compound provides an efficient route to 3-methyl-2-cyclopentenone. The choice of catalyst and reaction conditions can significantly influence the reaction's outcome. While traditional Lewis acids like SnCl₄ are effective, modern methods employing Brønsted acids or deep eutectic solvents offer milder and more environmentally friendly alternatives. The protocols provided herein serve as a starting point for the synthesis and further investigation of cyclopentenone derivatives. Optimization of catalyst loading, temperature, and reaction time is recommended to achieve the best results for this specific transformation.

References

- 1. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]

- 2. Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]